3-Bromo-5-chlorobenzoyl chloride
Overview
Description
3-Bromo-5-chlorobenzoyl chloride is an organic compound with the molecular formula C7H3BrCl2O. It is a derivative of benzoyl chloride, featuring bromine and chlorine substituents on the benzene ring. This compound is primarily used in organic synthesis and various industrial applications due to its reactive nature.
Synthetic Routes and Reaction Conditions:
Halogenation of Benzene Derivatives: One common method involves the halogenation of benzene derivatives. For instance, benzene can be sequentially halogenated to introduce bromine and chlorine atoms at the desired positions on the benzene ring.
Oxidation of Halogenated Benzene Compounds: Another approach is the oxidation of halogenated benzene compounds. This can be achieved using oxidizing agents such as chromyl chloride (CrO2Cl2) or other suitable oxidants.
Industrial Production Methods: In industrial settings, large-scale production of this compound typically involves continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the desired product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Substitution reactions are common, where the halogen atoms can be replaced by other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Chromyl chloride (CrO2Cl2), potassium permanganate (KMnO4), or other strong oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Various nucleophiles, such as sodium hydroxide (NaOH) or ammonia (NH3), under appropriate conditions.
Major Products Formed:
Oxidation: 3-Bromo-5-chlorobenzoic acid, 3-Bromo-5-chlorobenzaldehyde.
Reduction: 3-Bromo-5-chlorobenzyl alcohol, 3-Bromo-5-chloroaniline.
Substitution: 3-Bromo-5-chlorophenol, 3-Bromo-5-chloroaniline.
Mechanism of Action
Mode of Action
In a typical reaction, the benzoyl chloride compound would react with a nucleophile. The chloride ion would be displaced, and the nucleophile would form a bond with the carbonyl carbon of the benzoyl group .
Action Environment
The reactivity and stability of benzoyl chloride compounds would be influenced by various environmental factors, including pH, temperature, and the presence of nucleophiles. They would be more stable in non-aqueous environments and at low temperatures .
Scientific Research Applications
3-Bromo-5-chlorobenzoyl chloride is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
Chemistry: It serves as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for bioactive molecules.
Medicine: It is employed in the development of new drugs and therapeutic agents.
Industry: It finds applications in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
3-Bromo-4-chlorobenzoyl chloride
3-Bromo-6-chlorobenzoyl chloride
3-Bromo-5-cyanobenzene-1-sulfonyl chloride
5-bromo-6-chloronicotinoyl chloride
3-bromoquinoline-7-sulfonyl chloride
Properties
IUPAC Name |
3-bromo-5-chlorobenzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrCl2O/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFMZOCJLKKONRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Br)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrCl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50679245 | |
Record name | 3-Bromo-5-chlorobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50679245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21900-27-6 | |
Record name | 3-Bromo-5-chlorobenzoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21900-27-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-5-chlorobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50679245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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